Antiproliferative Activity of Benzotriazole-Substituted 2-Phenylquinazoline ARV-2 Against MCF-7, HeLa, and HT-29 Cancer Cell Lines
The benzotriazole-substituted 2-phenylquinazoline designated ARV-2, which shares the core scaffold with the target compound, demonstrated the most potent antiproliferative activity within a series of twelve synthesized derivatives [1]. Against MCF-7 breast cancer cells, ARV-2 exhibited an IC50 of 3.16 μM, compared to the next most active analog ARV-3, which consistently showed lower potency across the panel [1]. In HeLa cervical cancer cells, the IC50 was 5.31 μM, while against HT-29 colon cancer cells, the IC50 was 10.6 μM [1]. Importantly, all compounds in the series showed no significant toxicity toward HEK293 normal human embryonic kidney cells, indicating a tumor-selective cytotoxicity window [1].
| Evidence Dimension | Antiproliferative IC50 (μM) in MTT assay |
|---|---|
| Target Compound Data | ARV-2 (benzotriazole-substituted 2-phenylquinazoline): MCF-7 IC50 = 3.16 μM, HeLa IC50 = 5.31 μM, HT-29 IC50 = 10.6 μM |
| Comparator Or Baseline | ARV-3 (next most active analog in series): consistently lower potency across all three cell lines; all twelve compounds tested with varying substitution patterns showed IC50 values generally exceeding those of ARV-2 |
| Quantified Difference | ARV-2 exhibited the highest potency across all three cell lines; exact fold-differences to comparator ARV-3 are not specified in the abstract but ARV-2 was explicitly the most potent compound in the series |
| Conditions | Human MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines; standard MTT assay; 48-hour treatment duration |
Why This Matters
For procurement decisions, this evidence positions benzotriazole-substituted 2-phenylquinazoline scaffolds as validated starting points for tubulin-targeted anticancer lead optimization, with ARV-2's activity profile providing a benchmark for evaluating new analogs.
- [1] Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292. DOI: 10.2174/1568009623666221028121906. View Source
